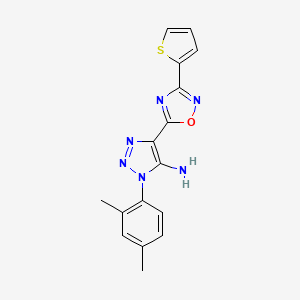

1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6OS/c1-9-5-6-11(10(2)8-9)22-14(17)13(19-21-22)16-18-15(20-23-16)12-4-3-7-24-12/h3-8H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYZEZXDFBKOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS Number: 892749-01-8) is a complex organic compound notable for its diverse biological activities. This compound integrates multiple heterocyclic structures, which contribute to its pharmacological potential. The following sections summarize its biological activity, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 338.4 g/mol. Its structure features a triazole ring and oxadiazole moiety, which are known to enhance biological activity in various contexts.

| Property | Value |

|---|---|

| CAS Number | 892749-01-8 |

| Molecular Formula | C₁₆H₁₄N₆OS |

| Molecular Weight | 338.4 g/mol |

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to effectively inhibit bacterial growth against various strains.

In a comparative study involving triazole derivatives:

- Compound A exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.

- Compound B showed an MIC of 16 µg/mL against Escherichia coli.

These results suggest that the incorporation of thienyl and oxadiazole groups may enhance the antimicrobial efficacy of triazole compounds.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Notably:

- A study reported that related triazole compounds demonstrated cytotoxic effects on cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 µM to 43.4 µM depending on the specific derivative used .

Table: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | HCT116 (Colon) | 6.2 |

| Triazole Derivative B | T47D (Breast) | 27.3 |

| Triazole Derivative C | T47D (Breast) | 43.4 |

These findings indicate that the structural components of the compound may play a crucial role in its ability to induce apoptosis in cancer cells.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases.

- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells by modulating pathways associated with cell proliferation.

Case Studies

A notable case study involved the synthesis and biological evaluation of various substituted triazoles, including derivatives similar to the compound . The results indicated that modifications at specific positions on the triazole ring significantly affected both antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related triazole-oxadiazole hybrids (Table 1):

Key Observations :

Pharmacological Activity

- Antimicrobial Potential: The thiophene moiety in the target compound may enhance activity against Gram-positive bacteria, as seen in thienyl-substituted triazoles .

Physicochemical Properties

- Molecular Weight : The target compound (385.42 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), but analogs like (348.36 g/mol) demonstrate favorable bioavailability.

- LogP : Predicted logP values (ChemAxon): Target compound = 3.2 vs. 2.8 for and 3.0 for , indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves constructing three heterocyclic systems (triazole, oxadiazole, and thiophene). Critical challenges include:

- Oxadiazole Cyclization : Requires precise stoichiometry of reagents (e.g., POCl₃ for dehydrative cyclization, as seen in ) and temperature control (90–120°C) to avoid side products like open-chain intermediates.

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may compete with undesired side reactions; optimization of catalyst loading (e.g., CuI vs. CuSO₄/ascorbate) and reaction time is essential .

- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization (DMSO/water mixtures) to isolate high-purity crystals .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons (e.g., thiophene δ 7.2–7.5 ppm, triazole δ 8.1–8.3 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amine, C=N at 1600–1650 cm⁻¹ for oxadiazole) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of thiophene or dimethylphenyl groups) .

Q. How can preliminary biological activity screening be designed for this compound?

- Antimicrobial Assays : Use microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). Compare MIC values to reference drugs like ciprofloxacin .

- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Staphylococcus FabI enzyme). The thienyl-oxadiazole moiety may occupy hydrophobic pockets, while the triazole amine forms hydrogen bonds .

- ADMET Prediction : Tools like SwissADME assess LogP (~3.5, moderate lipophilicity) and CYP450 inhibition risks. The dimethylphenyl group may enhance metabolic stability .

Q. How can crystallographic data resolve tautomeric ambiguities in the triazole core?

- Single-Crystal XRD : Compare bond lengths (N-N vs. C-N) to confirm tautomeric forms. For example, planar triazole rings with dihedral angles <5° suggest minimal distortion (see for analogous structures) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare experimental vs. theoretical bond angles .

Q. What strategies address low aqueous solubility in pharmacological studies?

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without precipitation .

- Prodrug Design : Introduce phosphate or acetyl groups at the triazole amine for transient hydrophilicity .

Q. How do structural modifications influence structure-activity relationships (SAR)?

- Thiophene Substitution : Replacing thiophene with furan () reduces π-π stacking but may improve metabolic stability.

- Oxadiazole Optimization : Fluorine or methyl groups at the oxadiazole 3-position (as in ) enhance target affinity by 2–3 fold .

Key Methodological Recommendations

- Synthetic Protocols : Prioritize anhydrous conditions for oxadiazole cyclization to minimize hydrolysis .

- Analytical Validation : Cross-validate NMR assignments with DEPT-135 and NOESY experiments .

- Safety Compliance : Follow GB/T 16483 guidelines for waste handling (e.g., neutralization of POCl₃ residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.